1-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)pyrrolidine

Description

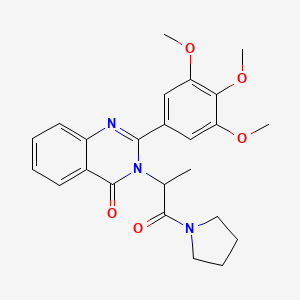

This compound features a pyrrolidine moiety linked via a propyl chain to a 4-oxo-3(4H)-quinazolinyl scaffold, which is substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. The quinazolinone core is a privileged structure in medicinal chemistry, often associated with antitumor, antimicrobial, and kinase inhibitory activities . The 3,4,5-trimethoxyphenyl substituent is notable for its role in tubulin polymerization inhibition, as seen in analogs of combretastatin and podophyllotoxin . The pyrrolidine group may enhance solubility and bioavailability compared to simpler aromatic amines.

Properties

CAS No. |

83409-10-3 |

|---|---|

Molecular Formula |

C24H27N3O5 |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C24H27N3O5/c1-15(23(28)26-11-7-8-12-26)27-22(25-18-10-6-5-9-17(18)24(27)29)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3 |

InChI Key |

XVRFKKDUBCRARP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Biological Activity

1-(1-Oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)pyrrolidine, identified by its CAS number 83409-10-3, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrolidine ring linked to a quinazoline derivative, which is known for various pharmacological activities. The presence of the trimethoxyphenyl group may contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a related study on 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung adenocarcinoma cells. These compounds were evaluated using an MTT assay, where they displayed structure-dependent cytotoxicity. Notably, some derivatives reduced A549 cell viability significantly while showing minimal toxicity to non-cancerous human small airway epithelial cells (HSAEC-1 KT) .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66% viability at 100 µM | More potent than other tested compounds |

| Compound 21 | A549 | Highest activity among derivatives | Favorable low cytotoxicity on non-cancerous cells |

These findings suggest that the structural modifications in pyrrolidine derivatives can enhance their anticancer activity while maintaining selectivity towards cancerous cells.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been extensively studied. In particular, compounds derived from pyrrolidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism underlying their antimicrobial action often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | MIC (mg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 0.0039 - 0.025 | Complete death within 8 hours |

| Compound B | E. coli | 0.005 - 0.02 | Significant growth inhibition |

The studies highlight that the presence of halogen substituents in the pyrrolidine structure may enhance antibacterial activity .

Case Studies

One notable case study involved testing a series of pyrrolidine derivatives against clinically relevant pathogens. The results indicated that certain modifications in the chemical structure led to improved efficacy against resistant strains. For example, compounds with specific functional groups demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), providing insights into potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations: The target compound uniquely combines a quinazolinone core with a pyrrolidine side chain, whereas RS 2518 (indole) and D-489 (pyrrolidone) lack the fused quinazolinone heterocycle . Biricodar (VX 710) shares the 3,4,5-trimethoxyphenyl group but incorporates a piperidine-ester scaffold instead of pyrrolidine-quinazolinone .

Pharmacological Activity :

- RS 2518 demonstrates confirmed antitumor activity, likely due to the 3,4,5-trimethoxyphenylthio group’s tubulin-binding properties .

- Biricodar’s 3,4,5-trimethoxyphenylacetyl group contributes to its role in reversing multidrug resistance in cancer cells .

Synthetic Routes: RS 2518 was synthesized via iodine-catalyzed sulfenylation, highlighting the reactivity of 3,4,5-trimethoxyphenylthio groups .

Physicochemical and Pharmacokinetic Insights

- Biricodar (VX 710) : Exhibits a density of 1.195 g/cm³ and boiling point of 752.1°C, suggesting high thermal stability . These properties may correlate with the target compound’s behavior due to shared aromatic and heterocyclic motifs.

Preparation Methods

Step 1: Synthesis of the Quinazoline Core

The preparation of the quinazoline nucleus typically begins with anthranilic acid derivatives:

- React anthranilic acid with formamide or ammonium formate under heating to yield 2-substituted quinazolines .

- For the specific substitution pattern (4-oxo and 2-(3,4,5-trimethoxyphenyl)), introduce the trimethoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling using appropriately functionalized aryl halides.

Step 2: Functionalization at Position 3

To introduce the propionyl group at position 3:

- Perform alkylation using a suitable alkylating agent like bromoacetone or similar compounds.

- This step may require protection/deprotection strategies to ensure selectivity.

Step 3: Coupling with Pyrrolidine

The pyrrolidine moiety is introduced via:

- Nucleophilic substitution or amidation reactions using pyrrolidine derivatives.

- For example, react the intermediate ketone (from Step 2) with pyrrolidine in the presence of a base (e.g., triethylamine) or under catalytic conditions.

Proposed Synthetic Route

The following table summarizes a possible synthetic route for clarity:

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Quinazoline core synthesis | Anthranilic acid + formamide (heat) | Formation of quinazoline nucleus |

| Trimethoxyphenyl substitution | Trimethoxyphenylboronic acid + Pd catalyst (Suzuki coupling) | Substituted quinazoline |

| Propionylation | Bromoacetone + base (e.g., NaH) | Introduction of propionyl group |

| Pyrrolidine coupling | Pyrrolidine + catalytic acid/base | Final compound formation |

Analytical Considerations

After synthesis, confirm the structure and purity using:

- NMR Spectroscopy : Proton and carbon spectra to verify chemical shifts corresponding to trimethoxy groups, pyrrolidine protons, and ketone functionalities.

- Mass Spectrometry (MS) : Molecular ion peak at $$m/z = 437.49$$, corresponding to $$C{24}H{27}N{3}O{5}$$.

- IR Spectroscopy : Characteristic peaks for ketones (C=O stretching), aromatic rings, and amines.

Challenges and Optimization

- Regioselectivity: Ensuring selective functionalization at desired positions on the quinazoline ring.

- Yield: Optimizing conditions for each step to improve overall yield.

- Purification: Employing column chromatography or recrystallization to isolate pure intermediates and final products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.